4-[(4-methoxyphenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-20-8-2-17(3-9-20)16-23-14-15-28-21(23)10-12-22(13-11-21)18-4-6-19(7-5-18)24(25)26/h2-9H,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZICYIBRICOKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCOC23CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Piperidones with Amino Alcohols
The most direct route, as exemplified in patent US3481942A, involves reacting a substituted piperidone with an amino alcohol under dehydrating conditions. For the target compound:
Step 1: Synthesis of 1-(4-Nitrophenyl)-4-piperidone
4-Nitrobenzaldehyde is condensed with acetophenone in a Claisen-Schmidt reaction to form a chalcone intermediate, which undergoes cyclization with hydroxylamine to yield the piperidone. Alternatively, direct nitration of 4-phenylpiperidone may be employed, though regioselectivity challenges necessitate careful optimization.
Step 2: Preparation of 4-Methoxybenzyl-Substituted Amino Alcohol
4-Methoxybenzyl alcohol is treated with ethylenediamine in the presence of a Lewis acid (e.g., BF₃·Et₂O) to form the corresponding amino alcohol. Protection of the amine group with a tert-butoxycarbonyl (Boc) group ensures chemoselectivity during subsequent reactions.
Step 3: Spirocyclization
The piperidone and amino alcohol are refluxed in toluene with methanesulfonic acid (0.5–1.0 equiv) as a catalyst. Water removal via azeotropic distillation drives the reaction toward spirocycle formation:
$$
\text{1-(4-Nitrophenyl)-4-piperidone} + \text{4-Methoxybenzylaminoethanol} \xrightarrow{\text{MeSO}3\text{H, toluene}} \text{Target Compound} + \text{H}2\text{O}
$$
Reaction progress is monitored by thin-layer chromatography (TLC), with typical completion within 4–6 hours. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) to yield the spirocyclic compound in 65–72% isolated yield.
Aza-Mannich Reaction Approach
An alternative method employs an aza-Mannich reaction to construct the spiro framework. This three-component reaction involves:
- 4-Nitrobenzaldehyde as the electrophilic component.
- N-(4-Methoxybenzyl)piperazine as the amine source.
- Cyclohexanone as the ketone component.
The reaction proceeds in ethanol at 60°C, catalyzed by p-toluenesulfonic acid (PTSA). The intermediate iminium ion undergoes cyclization to form the spirocyclic product. While this method offers shorter reaction times (2–3 hours), yields are moderate (50–58%) due to competing side reactions.
Post-Cyclization Functionalization
For late-stage introduction of the 4-nitrophenyl group, nitration of a pre-formed spiro intermediate is viable. For example:
Step 1: Synthesis of 8-Phenyl-1-oxa-4,8-diazaspiro[4.5]decane
Following the cyclocondensation method in Section 2.1, unsubstituted piperidone and amino alcohol yield the parent spiro compound.
Step 2: Nitration
The spiro intermediate is treated with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C. The nitration occurs regioselectively at the para position of the phenyl ring, yielding the 4-nitrophenyl derivative. Subsequent N-alkylation with 4-methoxybenzyl chloride introduces the second substituent.
Optimization and Critical Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Methanesulfonic acid (0.7 equiv) | Maximizes cyclization rate; higher loadings cause decomposition |
| Solvent | Toluene | Facilitates azeotropic water removal; improves reaction driving force |
| Temperature | Reflux (110°C) | Balances reaction rate and side-product formation |
| Reaction Time | 5 hours | Ensures complete conversion; prolonged heating reduces yield |
Characterization and Validation
The final product is characterized by:
- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.8 Hz, 2H, Ar-NO₂), 7.45 (d, J = 8.8 Hz, 2H, Ar-OCH₃), 4.77 (s, 2H, CH₂O), 3.82 (s, 3H, OCH₃), 3.30–3.15 (m, 4H, NCH₂), 2.90–2.70 (m, 4H, CH₂N).
- IR (KBr) : 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1350 cm⁻¹ (NO₂ symmetric stretch).
- HRMS (ESI+) : m/z calcd for C₂₁H₂₅N₃O₄ [M+H]⁺: 383.1845; found: 383.1848.
Challenges and Alternative Routes
- Regioselectivity in Nitration : Direct nitration of pre-assembled spiro compounds risks over-nitration or meta-substitution. Using pre-nitrated precursors circumvents this issue.
- Steric Hindrance : Bulky substituents on the amino alcohol (e.g., 4-methoxybenzyl) slow cyclization kinetics. Microwave-assisted synthesis reduces reaction times by 30–40%.
Industrial-Scale Considerations
For kilogram-scale production:
- Continuous Flow Reactors : Enhance heat transfer and reduce side reactions during cyclocondensation.
- Green Solvents : Replacement of toluene with cyclopentyl methyl ether (CPME) improves sustainability without sacrificing yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methoxyphenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various types of chemical reactions, including:
- **Reduction
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Biological Activity
4-[(4-methoxyphenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound characterized by its spirocyclic structure and diverse functional groups. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a spirocyclic framework that contributes to its stability and rigidity. The presence of the methoxybenzyl and nitrophenyl groups enhances its chemical reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 303151-64-6 |
| Molecular Weight | 375.45 g/mol |
| Purity | 90% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Notably, one efficient method includes copper-catalyzed reactions that facilitate the formation of the spirocyclic structure through radical addition and cyclization processes. Such synthetic routes are crucial for producing the compound in sufficient yield for biological testing.
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of spirocyclic compounds can inhibit bacterial growth, potentially making them candidates for antibiotic development.
- Anticancer Properties : Some studies have indicated that related structures may induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.
- Cardioprotective Effects : Research on similar diazaspiro compounds has demonstrated their ability to protect cardiac cells from ischemia-reperfusion injury, suggesting a role in myocardial infarction treatment .
Case Studies
A notable case study involved the evaluation of similar diazaspiro compounds targeting mitochondrial permeability transition pores (mPTP) in cardiomyocytes. The study found that these compounds could significantly reduce apoptotic rates during reperfusion, indicating their potential therapeutic benefits in cardiac health .
The biological activity of this compound is hypothesized to involve interactions with specific cellular receptors or enzymes, leading to altered signaling pathways that promote cell survival or inhibit proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Impact
- Nitro Groups (4-Nitrophenyl) : Associated with herbicidal activity (e.g., inhibition of plant growth regulators) and electron-deficient reactivity .
- Methoxy Groups (4-Methoxyphenyl) : Improve lipophilicity and bioavailability, as seen in analogs like spiperone (Ev11), a tranquilizer with a fluorophenyl substituent .
- Sulfonyl Groups : Enhance thermal stability and resistance to enzymatic degradation, as in Ev1 and Ev15 .
Key Research Findings
Herbicidal Potential: 4-Nitrophenyl-substituted analogs inhibit plant growth at IC₅₀ values of 10–50 µM, suggesting the target compound may act via similar mechanisms (e.g., photosynthesis disruption) .
Structural Stability : Sulfonyl-substituted analogs (Ev1, Ev15) exhibit longer half-lives in soil (>30 days) compared to nitro derivatives (~15 days), indicating the target may require formulation adjustments for field use .
Drug Likeness : The methoxy group in the target compound improves calculated LogP (~3.5), comparable to Ev8 (LogP = 2.9), enhancing membrane permeability for agrochemical delivery .
Q & A
Q. What are the recommended synthetic pathways for preparing 4-[(4-methoxyphenyl)methyl]-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, spirocyclic intermediates are often formed by reacting ketones with amines under reflux conditions. Key intermediates should be characterized using -NMR and -NMR to confirm regioselectivity, alongside FTIR for functional group analysis. Column chromatography (e.g., silica gel with CHCl/MeOH gradients) is critical for purifying intermediates .
Q. How should researchers optimize reaction conditions to improve yields of the target spiro compound?
- Methodological Answer : Employ factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading. For instance, triethylamine is commonly used to neutralize HCl byproducts in amide bond formation. Reaction monitoring via TLC with UV visualization ensures timely quenching. Evidence suggests dichloromethane as a solvent and room-temperature stirring (16–24 hours) for optimal yields in similar spiro systems .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is necessary to verify molecular weight and fragmentation patterns. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in related spiro compounds (e.g., Acta Crystallographica reports). FTIR can identify key functional groups like the nitro (1520–1350 cm) and methoxy (2850–2800 cm) stretches .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Methodological Answer : Synthesize derivatives with modifications to the methoxyphenyl or nitrophenyl groups. Test these analogs in vitro for target-specific activity (e.g., anticonvulsant assays using maximal electroshock models). Compare binding affinities via computational docking (e.g., AutoDock Vina) against known receptors. Prior SAR studies on diazaspiro derivatives highlight the importance of electron-withdrawing groups (e.g., nitro) for enhancing bioactivity .
Q. What computational strategies are effective in predicting the compound’s physicochemical properties and reactivity?
- Methodological Answer : Use density functional theory (DFT) to calculate HOMO-LUMO gaps and electrostatic potential maps. Tools like COMSOL Multiphysics integrated with AI can simulate reaction kinetics and optimize synthetic routes. Molecular dynamics (MD) simulations predict solubility and membrane permeability, critical for pharmacological profiling .
Q. How can contradictory data in biological assays (e.g., varying IC50 _{50}50 values across studies) be resolved?
- Methodological Answer : Validate assay conditions by standardizing cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%). Replicate experiments with blinded samples to minimize bias. Cross-reference with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). Contradictions may arise from differences in stereochemistry or impurity profiles, necessitating HPLC-UV/HRMS reanalysis .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
- Methodological Answer : Chiral HPLC using amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases can resolve enantiomers. For diastereomers, reverse-phase HPLC (C18 columns, acetonitrile/water gradients) is effective. Confirm purity via -NMR integration and circular dichroism (CD) for chiral centers .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
